

Confirming Hpk1-IN-16 Activity: A Comparative Guide with Knockout Models

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Compound of Interest		
Compound Name:	Hpk1-IN-16	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **Hpk1-IN-16**, with the established phenotype of HPK1 knockout models. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the on-target effects of **Hpk1-IN-16** and similar small molecule inhibitors in the context of cancer immunotherapy.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and ultimately attenuating T-cell activation and effector functions.[3]

The immunosuppressive role of HPK1 has made it a compelling target for cancer immunotherapy. Genetic ablation of HPK1 in knockout (KO) or kinase-dead (KD) mouse models has consistently demonstrated enhanced anti-tumor immunity, characterized by increased T-cell activation, proliferation, and cytokine production.[2] Small molecule inhibitors targeting the kinase activity of HPK1, such as **Hpk1-IN-16**, aim to replicate this phenotype pharmacologically, thereby unleashing a potent anti-cancer immune response.

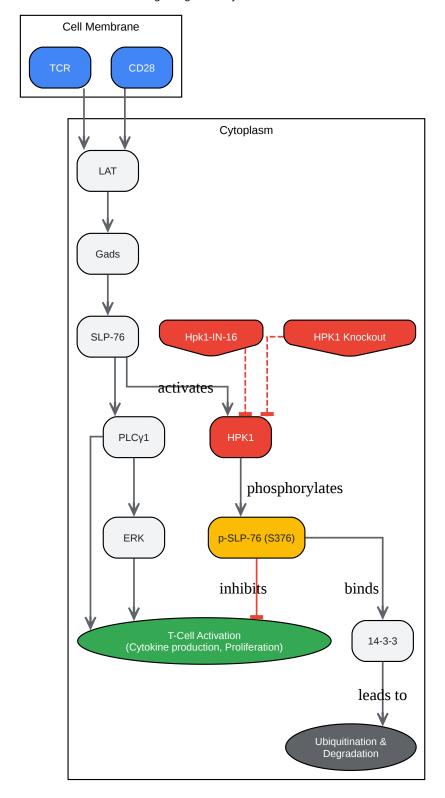


Hpk1-IN-16 (CAS 2294965-95-8) has been identified as a potent and selective inhibitor of HPK1, as described in patent WO2019051199A1 where it is referred to as compound 39.[4] This guide will compare the reported effects of potent and selective HPK1 inhibitors, representing the expected activity of **Hpk1-IN-16**, with the immunological phenotype observed in HPK1 knockout mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for validating an HPK1 inhibitor using knockout models as a benchmark.



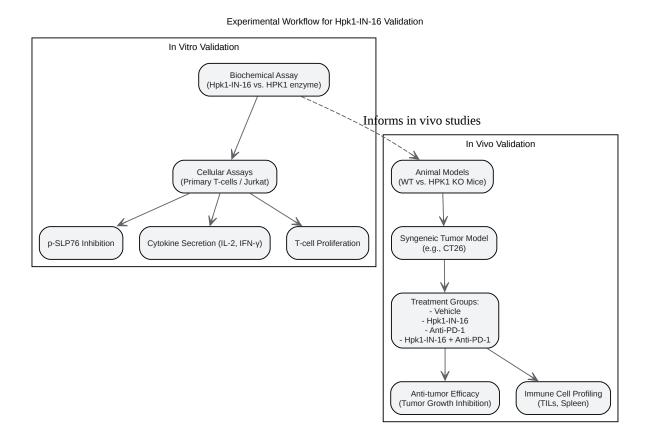


HPK1 Signaling Pathway in T-Cell Activation

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Caption: HPK1 negatively regulates T-cell activation.





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Caption: Workflow for **Hpk1-IN-16** validation.

Data Presentation: Hpk1-IN-16 Activity vs. HPK1 Knockout Phenotype

The following tables summarize the expected quantitative data for a potent and selective HPK1 inhibitor like **Hpk1-IN-16**, benchmarked against the known phenotype of HPK1 knockout models.



Table 1: In Vitro Activity Comparison

Parameter	Hpk1-IN-16 (Representative Data)	HPK1 Knockout (KO) Cells	Wild-Type (WT) Cells (Control)
HPK1 Kinase Activity (IC50)	< 10 nM	Not Applicable (No HPK1)	Not Applicable
p-SLP76 (S376) Inhibition (IC50)	< 50 nM	Complete Abolition	Basal Level
IL-2 Secretion (EC50)	< 100 nM	Significantly Increased	Basal Level
IFN-γ Secretion	Dose-dependent Increase	Significantly Increased	Basal Level
T-Cell Proliferation	Increased	Increased	Basal Level

Data for **Hpk1-IN-16** is representative of potent and selective HPK1 inhibitors found in the literature.

Table 2: In Vivo Anti-Tumor Efficacy Comparison (CT26 Syngeneic Model)

Treatment Group	Hpk1-IN-16 (Representative Data)	HPK1 Knockout (KO) Mice	Wild-Type (WT) Mice
Tumor Growth Inhibition (TGI) - Monotherapy	~40-50%	Significant Tumor Growth Delay	Vehicle Control
TGI - Combination with anti-PD-1	> 70% (Synergistic Effect)	Enhanced response to anti-PD-1	Standard anti-PD-1 response
Tumor Infiltrating CD8+ T-cells	Increased	Increased	Basal Infiltration
CD8+/Treg Ratio in Tumor	Increased	Increased	Basal Ratio



Data for **Hpk1-IN-16** is representative of potent and selective HPK1 inhibitors found in the literature.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of **Hpk1-IN-16** on HPK1 enzyme activity.

Protocol:

- A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.[6]
- Reagents: Recombinant human HPK1 enzyme, ATP, a suitable substrate peptide (e.g., a biotinylated peptide containing the SLP-76 phosphorylation site), and the test compound (Hpk1-IN-16).
- Procedure:
 - Prepare serial dilutions of Hpk1-IN-16.
 - In a 384-well plate, add HPK1 enzyme, the substrate peptide, and the test compound.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for a defined period (e.g., 1-2 hours).
 - Stop the reaction and add detection reagents (e.g., europium-labeled anti-phosphosubstrate antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagent).
 - Read the signal on a compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of Hpk1-IN-16 and determine the IC50 value by fitting the data to a four-parameter logistic curve.



p-SLP76 (S376) Flow Cytometry Assay in Human PBMCs

Objective: To measure the ability of **Hpk1-IN-16** to inhibit HPK1 activity in a cellular context.

Protocol:

- Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
- Procedure:
 - Pre-incubate PBMCs with serial dilutions of Hpk1-IN-16 for 1-2 hours.
 - Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.
 - Fix and permeabilize the cells.
 - Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (S376) and
 T-cell surface markers (e.g., CD3, CD4, CD8).
 - · Acquire data on a flow cytometer.
- Data Analysis: Determine the median fluorescence intensity (MFI) of p-SLP76 staining in the gated T-cell populations. Calculate the percent inhibition and IC50 value.

T-Cell Cytokine Secretion Assay (IL-2 and IFN-y)

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

Protocol:

- Cell Culture: Use human PBMCs or isolated T-cells.
- Procedure:
 - Plate cells in the presence of serial dilutions of **Hpk1-IN-16**.
 - Stimulate with anti-CD3 and anti-CD28 antibodies.



- Incubate for 24-72 hours.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 and IFN-y in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).[7]
- Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of **Hpk1-IN-16** alone and in combination with an immune checkpoint inhibitor.

Protocol:

- Animal Model: Use BALB/c mice.
- Tumor Implantation: Subcutaneously inject CT26 colon carcinoma cells into the flank of the mice.[8][9]
- Treatment:
 - Once tumors are established, randomize mice into treatment groups (e.g., vehicle, Hpk1-IN-16, anti-PD-1 antibody, Hpk1-IN-16 + anti-PD-1 antibody).
 - Administer Hpk1-IN-16 orally (daily or twice daily) and the anti-PD-1 antibody intraperitoneally (e.g., every 3-4 days).
- Efficacy Readouts:
 - Measure tumor volume regularly with calipers.
 - Monitor animal body weight and survival.
- Pharmacodynamic Readouts:



- At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations.
- Data Analysis: Compare tumor growth curves between treatment groups to determine tumor growth inhibition (TGI). Analyze immune cell populations to understand the mechanism of action.

Conclusion

The validation of a targeted therapy like **Hpk1-IN-16** relies on a clear demonstration of its ontarget activity and the recapitulation of the phenotype observed in genetic knockout models. The experimental framework outlined in this guide provides a robust approach for confirming that **Hpk1-IN-16** effectively inhibits HPK1 kinase activity, leading to enhanced T-cell function and potent anti-tumor immunity, both alone and in synergy with immune checkpoint blockade. The presented data from representative potent HPK1 inhibitors strongly supports the therapeutic potential of this class of molecules. Further studies directly comparing **Hpk1-IN-16** with HPK1 knockout models will be crucial for its continued development as a novel cancer immunotherapy.

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